Mesobiliverdin IX

概要

説明

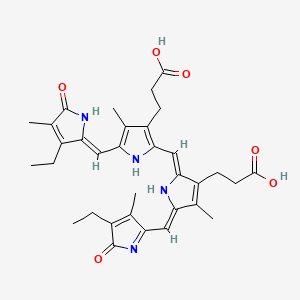

Mesobiliverdin IX is a bile pigment derived from the degradation of heme, a component of hemoglobin It is structurally similar to biliverdin IX, with the primary difference being the substitution of ethyl groups for vinyl groups at specific positions on the tetrapyrrole ring

準備方法

Synthetic Routes and Reaction Conditions: Mesobiliverdin IX can be synthesized from phycocyanobilin, a pigment found in cyanobacteria. The synthesis involves reacting phycocyanobilin with an amphoteric compound in a solvent, followed by chromatographic and spectroscopic methods to confirm the identity and purity of the product .

Industrial Production Methods: The production of this compound is scalable and uses cyanobacteria as a non-animal source feedstock. This method is advantageous due to the abundance and renewable nature of cyanobacteria .

化学反応の分析

Types of Reactions: Mesobiliverdin IX undergoes various chemical reactions, including:

Reduction: It can be reduced by NADPH biliverdin reductase to form bilirubin IX.

Oxidation: It reacts with superoxide anions, leading to the formation of lactam NH deprotonated conjugated bases.

Common Reagents and Conditions:

Reduction: NADPH biliverdin reductase and NADPH as a cofactor.

Oxidation: Superoxide anions in a basic medium.

Major Products:

Reduction: Bilirubin IX.

Oxidation: Lactam NH deprotonated conjugated bases.

科学的研究の応用

Medical Applications

1.1 Pancreatic Islet Transplantation

One of the most significant applications of mesobiliverdin IX is in enhancing pancreatic islet yield and function for transplantation. Research indicates that this compound can significantly improve the viability and functionality of pancreatic islets harvested for transplantation into diabetic recipients.

- Study Findings : In a study involving Lewis rat pancreata infused with this compound, islet equivalents increased by up to 86.7% compared to control groups. When these islets were transplanted into streptozotocin-induced diabetic rats, 55.6% of recipients showed reduced blood glucose levels, indicating improved insulin function .

| Treatment Concentration (µM) | Islet Yield Increase (%) | Blood Glucose Reduction (%) |

|---|---|---|

| 1 | 11.3 | N/A |

| 10 | N/A | N/A |

| 100 | 86.7 | 55.6 |

1.2 Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Its mechanism involves binding to biliverdin reductase, facilitating the reduction of biliverdin to bilirubin, which has well-documented anti-inflammatory properties .

Biological Applications

2.1 Gut Health in Poultry

Recent studies have explored the use of this compound-enriched microalgae as a feed additive for broilers. Results indicated that this enriched feed improved gut health and positively influenced the microbiota composition by reducing pro-inflammatory cytokines such as IL-6 .

| Treatment Group | Pro-inflammatory Cytokine Level (IL-6) |

|---|---|

| Control | High |

| MBV-Enriched Feed | Significantly Lower |

Chemical Applications

3.1 Substrate for Enzymatic Studies

In chemistry, this compound serves as a substrate for studying the enzymatic activity of NADPH biliverdin reductase. This application is crucial for understanding the biochemical pathways involving heme degradation and the synthesis of bilirubin, which has implications in various metabolic disorders .

作用機序

Mesobiliverdin IX exerts its effects primarily through its interaction with NADPH biliverdin reductase, which reduces it to bilirubin IX. This reduction process is crucial for its anti-inflammatory properties, as bilirubin IX is known to have antioxidant effects. Additionally, this compound can suppress inflammatory responses by inhibiting lipid peroxidation and modulating heme oxygenase activities .

類似化合物との比較

Biliverdin IX: Shares structural similarities with mesobiliverdin IX but has vinyl groups instead of ethyl groups.

Bilirubin IX: The reduced form of biliverdin IX and this compound, known for its antioxidant properties.

Uniqueness: this compound is unique due to its ethyl group substitutions, which confer distinct chemical properties and biological activities compared to biliverdin IX. Its ability to enhance pancreatic islet yield and function sets it apart from other bile pigments .

生物活性

Mesobiliverdin IX (MBV) is a naturally occurring tetrapyrrole compound, closely related to biliverdin IX, known for its significant biological activities, particularly in the context of cytoprotection and therapeutic potential. This article delves into the biological activity of MBV, supported by case studies and research findings.

Chemical Structure and Properties

This compound is structurally similar to biliverdin IX, featuring bridging propionate groups that facilitate interaction with enzymes like biliverdin reductase. This structural similarity suggests that MBV may share biliverdin's cytoprotective capabilities against oxidative stress and inflammation.

Biological Activities

1. Cytoprotective Effects:

MBV exhibits notable cytoprotective properties, primarily through its ability to quench reactive oxygen species (ROS). This action is critical in preventing cellular damage caused by oxidative stress. Studies indicate that MBV can enhance the viability of pancreatic islets, which are crucial for insulin production.

2. Anti-Inflammatory Properties:

Research has shown that MBV possesses anti-inflammatory effects, potentially making it a candidate for therapeutic applications in conditions characterized by inflammation. Its mechanism involves modulation of inflammatory pathways and cytokine production.

Study 1: Enhancement of Pancreatic Islet Function

A study published in Frontiers in Pharmacology demonstrated that MBV significantly enhances the yield and function of pancreatic islets in rat models. The research involved infusing excised rat pancreata with MBV, resulting in:

- Islet Yield Increase: Infusion with MBV led to a yield increase of up to 86.7% compared to controls.

- Functional Recovery: In diabetic rats receiving transplanted islets infused with MBV, 55.6% showed reduced blood glucose levels, indicating improved insulin function post-transplantation .

| Treatment Group | Islet Yield Increase (%) | Functional Recovery (%) |

|---|---|---|

| Control | 0 | 22.2 |

| This compound Infusion | 86.7 | 55.6 |

Study 2: Effects on Gut Health

Another study investigated the effects of MBV-enriched microalgae on gut health in animal models. The findings highlighted:

- Growth Performance Improvement: Animals fed with MBV-enriched spirulina exhibited enhanced growth metrics.

- Gut Microbiota Modulation: The study reported positive changes in gut microbiota composition, suggesting potential benefits for digestive health .

The biological activities of MBV are primarily mediated through its interaction with various cellular pathways:

- NADPH Biliverdin Reductase Activity: MBV serves as a substrate for this enzyme, facilitating the conversion to mesobilirubin, which further contributes to its antioxidant properties.

- Regulation of Cytokines: By influencing the production of anti-inflammatory cytokines like interferon-10, MBV may help mitigate inflammatory responses .

Therapeutic Applications

The promising results from various studies suggest that MBV could have several therapeutic applications:

- Transplant Medicine: Enhancing pancreatic islet viability could improve outcomes in islet transplantation for diabetes treatment.

- Anti-Inflammatory Therapies: Given its anti-inflammatory properties, MBV might be developed into treatments for chronic inflammatory diseases.

特性

IUPAC Name |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSWQQWXIGDYEY-NSQVQWHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-88-9 | |

| Record name | Mesobiliverdin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。